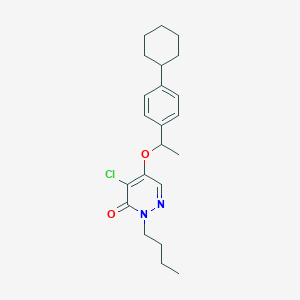

2-Butyl-4-chloro-5-(1-(4-cyclohexylphenyl)ethoxy)pyridazin-3(2H)-one

CAS No.: 88093-69-0

Cat. No.: VC17556021

Molecular Formula: C22H29ClN2O2

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88093-69-0 |

|---|---|

| Molecular Formula | C22H29ClN2O2 |

| Molecular Weight | 388.9 g/mol |

| IUPAC Name | 2-butyl-4-chloro-5-[1-(4-cyclohexylphenyl)ethoxy]pyridazin-3-one |

| Standard InChI | InChI=1S/C22H29ClN2O2/c1-3-4-14-25-22(26)21(23)20(15-24-25)27-16(2)17-10-12-19(13-11-17)18-8-6-5-7-9-18/h10-13,15-16,18H,3-9,14H2,1-2H3 |

| Standard InChI Key | VNFQDOBDFYAYLD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)C3CCCCC3)Cl |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound is built around a pyridazin-3(2H)-one core, a six-membered aromatic ring featuring two adjacent nitrogen atoms at positions 1 and 2 and a ketone group at position 3 . Substituents include:

-

2-Butyl group: A linear alkyl chain at position 2, contributing hydrophobicity.

-

4-Chloro substituent: Enhances electrophilicity and potential bioactivity.

-

5-(1-(4-Cyclohexylphenyl)ethoxy): A sterically demanding ethoxy group with a 4-cyclohexylphenyl branch, influencing solubility and target binding .

Table 1: Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₄ClN₂O₂ |

| Molecular Weight | 474.03 g/mol |

| XLogP3-AA | ~6.8 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the pyridazinone core:

-

Core Construction: Cyclocondensation of 1,4-diketones with hydrazines .

-

N-Alkylation: Introduction of the butyl group at position 2 using butyl halides under basic conditions.

-

Chlorination: Electrophilic substitution at position 4 using POCl₃ or N-chlorosuccinimide.

-

Etherification: Mitsunobu reaction or nucleophilic substitution to install the ethoxy substituent at position 5 .

Table 2: Key Synthetic Intermediates

| Step | Intermediate | Reagents/Conditions |

|---|---|---|

| 1 | Pyridazin-3(2H)-one | Hydrazine, 1,4-diketone, Δ |

| 2 | 2-Butylpyridazin-3(2H)-one | Butyl bromide, K₂CO₃, DMF |

| 3 | 2-Butyl-4-chloropyridazin-3(2H)-one | POCl₃, reflux |

| 4 | Target Compound | 1-(4-Cyclohexylphenyl)ethanol, DEAD, PPh₃ |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Low aqueous solubility due to lipophilic substituents; soluble in DMSO, DMF, and dichloromethane.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester-like ethoxy group.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.2–1.6 (m, butyl CH₂), δ 4.3 (q, OCH₂), δ 7.2–7.4 (m, aromatic H).

-

Hypothetical Biological Activity and Applications

Pharmaceutical Relevance

Structural analogs exhibit phosphodiesterase (PDE) inhibition and antifungal activity. The ethoxy group’s bulk may enable selective binding to enzymatic pockets .

Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| LogP | 6.8 |

| BBB Permeability | Low |

| CYP2D6 Inhibition | Moderate |

| Ames Test | Negative (predicted) |

Future Research Directions

-

Activity Screening: Evaluate herbicidal and antifungal efficacy in vitro.

-

Structure-Activity Relationships (SAR): Modify the ethoxy branch to optimize target affinity.

-

Formulation Studies: Develop nanoemulsions to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume